2-cyclohexyl-N-(1-ethyl-6-oxo-5-piperidin-1-yl-1,6-dihydropyridazin-4-yl)acetamide
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Description
Scientific Research Applications
Synthesis and Biological Activity
- A study by Nosova et al. (2020) detailed the synthesis of related compounds and their testing for antimicrobial and analgesic activities. These compounds were synthesized using methods like the reaction of unsubstituted acetoacetamide with aromatic aldehydes in ethanol in the presence of piperidine (Nosova, Lezhnina, Gein, Novikova, & Gein, 2020).
Antitumor Activity
- Research by Albratty et al. (2017) explored the synthesis of novel derivatives involving structures similar to the queried compound. These derivatives exhibited promising inhibitory effects on various cell lines, indicating potential antitumor activity (Albratty, El-Sharkawy, & Alam, 2017).
Functionalized Cyclohexanone Derivatives
- A study by Gein et al. (2019) described the synthesis of novel functionalized cyclohexanone derivatives, which may be related to the compound . These derivatives were synthesized via reactions involving acetoacetamide and aromatic aldehydes, highlighting potential applications in chemical synthesis (Gein, Nosova, Yankin, Bazhina, & Dmitriev, 2019).
Discovery of Clinical Candidates
- Shibuya et al. (2018) identified a clinical candidate with a structure resembling the queried compound. This candidate was a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), suggesting potential applications in treating diseases involving ACAT-1 overexpression (Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, & Tsunenari, 2018).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-cyclohexyl-N-(1-ethyl-6-oxo-5-piperidin-1-yl-1,6-dihydropyridazin-4-yl)acetamide involves the reaction of cyclohexylamine with ethyl 4-oxo-2-piperidinecarboxylate to form 2-cyclohexyl-N-ethyl-4-oxo-1-piperidinecarboxamide. This intermediate is then reacted with 4-chloro-5-(1-ethyl-6-oxo-5-piperidin-1-yl)-1,2-dihydropyridazin-3-one to form the final product.", "Starting Materials": [ "Cyclohexylamine", "Ethyl 4-oxo-2-piperidinecarboxylate", "4-chloro-5-(1-ethyl-6-oxo-5-piperidin-1-yl)-1,2-dihydropyridazin-3-one" ], "Reaction": [ "Step 1: Cyclohexylamine is reacted with ethyl 4-oxo-2-piperidinecarboxylate in the presence of a base such as sodium hydride or potassium carbonate to form 2-cyclohexyl-N-ethyl-4-oxo-1-piperidinecarboxamide.", "Step 2: 4-chloro-5-(1-ethyl-6-oxo-5-piperidin-1-yl)-1,2-dihydropyridazin-3-one is added to the reaction mixture and the reaction is allowed to proceed to form the final product, 2-cyclohexyl-N-(1-ethyl-6-oxo-5-piperidin-1-yl-1,6-dihydropyridazin-4-yl)acetamide.", "Step 3: The product is isolated and purified using standard techniques such as column chromatography or recrystallization." ] } | |
CAS No. |
1301766-57-3 |
Molecular Formula |
C19H18ClFN4O4S |
Molecular Weight |
452.89 |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-[(4-ethoxyphenyl)sulfamoyl]-5-methyl-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C19H18ClFN4O4S/c1-3-29-14-7-4-12(5-8-14)25-30(27,28)19-17(11(2)23-24-19)18(26)22-13-6-9-16(21)15(20)10-13/h4-10,25H,3H2,1-2H3,(H,22,26)(H,23,24) |
InChI Key |
VXGYCSHNNYTDIF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC(=C(C=C3)F)Cl)C |
solubility |
not available |
Origin of Product |
United States |
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